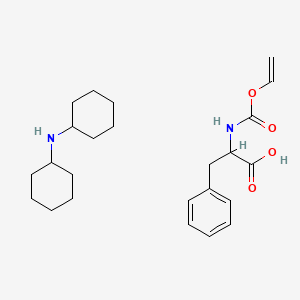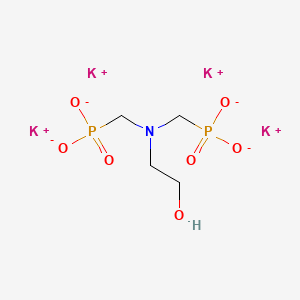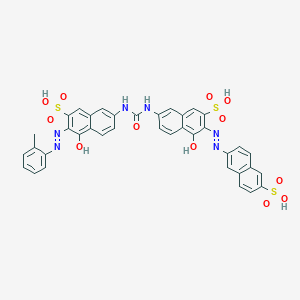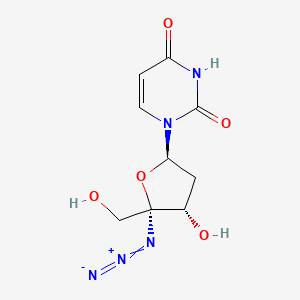
Uridine, 4'-azido-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to uridine, a naturally occurring nucleoside, but features an azido group at the 4’ position and lacks a hydroxyl group at the 2’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-azido-2’-deoxy- typically involves the modification of a uridine precursor. One common method includes the use of epoxidation followed by nucleophilic opening to introduce the azido group at the 4’ position . The deoxygenation of the 2’-hydroxyl group is often performed as one of the final steps in the synthesis .
Industrial Production Methods
Industrial production methods for uridine, 4’-azido-2’-deoxy- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated synthesis equipment and high-purity reagents to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 4’-azido-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Epoxidation Reagents: Dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA) for the initial epoxidation step.
Nucleophilic Reagents: Sodium azide for the nucleophilic opening of the epoxide.
Reducing Agents: Hydrogen gas with a palladium catalyst for the reduction of the azido group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Uridine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of uridine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can cause chain termination or the formation of defective nucleic acids . This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to disruptions in cellular replication and transcription processes . The azido group plays a crucial role in these mechanisms by participating in various chemical reactions that modify the nucleic acid structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Azido-2’-deoxyuridine: Similar in structure but with the azido group at the 2’ position.
2’-Azido-2’-deoxycytidine: Contains a cytosine base instead of uracil.
4’-Azidocytidine: Similar modification at the 4’ position but retains the hydroxyl group at the 2’ position.
Uniqueness
Uridine, 4’-azido-2’-deoxy- is unique due to the specific placement of the azido group at the 4’ position and the absence of the 2’-hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
130108-75-7 |
|---|---|
Molekularformel |
C9H11N5O5 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1 |
InChI-Schlüssel |
HQMDKFQJGGNORX-MTQIGAJGSA-N |
Isomerische SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




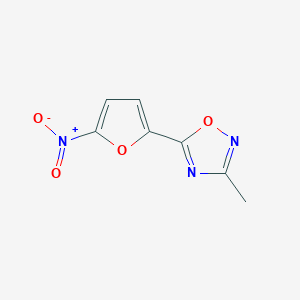

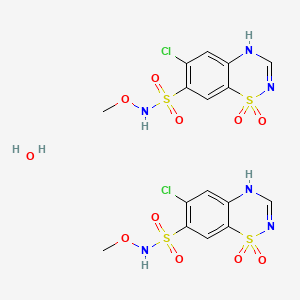

![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

